1-(m-tolyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-(m-tolyl)-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H13F3N4O3 and its molecular weight is 414.344. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study explored the ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones, leading to the construction of pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, among others, all bearing a 3-indolyl moiety. The synthesized compounds were examined for their antimicrobial activities against several types of bacteria and fungi, showcasing the potential of these chemical structures in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Anticancer Potential
The synthesis and structural characterization of condensed oxadiazole and pyrazine derivatives have been conducted, demonstrating promising anti-tubercular activity and potential as anticancer agents. Spectroscopic analyses, molecular docking studies, and evaluation of anti-TB activity highlighted the effectiveness of these compounds, surpassing reference standards like streptomycin and pyrazinamide (El-Azab et al., 2018).
Electronic Materials
The synthesis of m-terphenyl oxadiazole derivatives, such as 3,3″-bis(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl (4PyOXD), showcases their application in electronic materials. These compounds, with high electron mobilities, have been used as electron transporters and hole/exciton blockers in phosphorescent organic light-emitting diodes (OLEDs), achieving very high efficiency and negligible roll-off in device performance (Shih et al., 2015).
Herbicide Action
Research into the modes of action of pyridazinone herbicides reveals the inhibitory effects of substituted pyridazinone compounds on the Hill reaction and photosynthesis, accounting for their phytotoxicity. Such studies provide insight into the biochemical mechanisms underlying the herbicidal activity of pyridazinone derivatives, contributing to the development of more effective and selective agrochemicals (Hilton et al., 1969).
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c1-12-3-2-4-14(11-12)27-10-9-16(28)17(25-27)19-24-18(26-30-19)13-5-7-15(8-6-13)29-20(21,22)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQACRIDLFPHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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